(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Description
“(4'-(Pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid” (CAS: Refer to supplier data) is a boronic acid derivative featuring a biphenyl core substituted with a branched alkoxy group (pentan-2-yloxy) at the 4'-position and a boronic acid moiety at the 4-position. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems .
The compound is commercially available (e.g., CymitQuimica) in gram-scale quantities, with pricing reflecting its specialized synthesis .
Properties
IUPAC Name |
[4-(4-pentan-2-yloxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-3-4-13(2)21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-13,19-20H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVDSTWRPUFXCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)CCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584804 | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-79-1 | |
| Record name | B-[4′-(1-Methylbutoxy)[1,1′-biphenyl]-4-yl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4'-[(Pentan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-79-1 | |
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Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 4-substituted biphenylboronic acids. Key structural analogs and their distinguishing features are summarized below:
Electronic and Steric Effects
- Its electron-donating nature (+M effect) may slightly deactivate the boronic acid toward electrophilic substitution, though this is less pronounced than with methoxy groups .
- Halogenated Analogs : Chloro and bromo derivatives (e.g., 4'-chloro analog) exhibit electron-withdrawing effects, accelerating Suzuki coupling by increasing the electrophilicity of the boron center. However, they may reduce solubility in organic media .
- Trifluoromethyl Substitution : The CF₃ group’s strong -I effect enhances reactivity in cross-couplings but reduces compatibility with aqueous reaction conditions .
Pharmacological Relevance
While direct data for the target compound are sparse, structurally related boronic acids are pivotal in drug discovery:
Preparation Methods
General Synthetic Strategy
The preparation of this boronic acid derivative generally involves the following key steps:
- Synthesis of the biphenyl core with the appropriate alkoxy substituent (pentan-2-yloxy group) on one phenyl ring.
- Introduction of the boronic acid functionality at the para position of the other phenyl ring.
- Use of palladium-catalyzed cross-coupling reactions , especially Suzuki-Miyaura coupling, to assemble the biphenyl scaffold and install the boronic acid moiety.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The most common and effective method involves the Suzuki-Miyaura cross-coupling between an aryl halide bearing the pentan-2-yloxy substituent and a boronic acid or boronate ester precursor. The reaction typically proceeds under inert atmosphere (nitrogen or argon) using palladium catalysts and appropriate bases.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)) or Pd(OAc)2 with ligands |
| Base | Potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or potassium phosphate (K3PO4) |
| Solvent | Mixtures of tetrahydrofuran (THF)/water, 1,4-dioxane/water, or DMF/water |
| Temperature | 80–110 °C |
| Reaction Time | 4–24 hours |
| Atmosphere | Inert (nitrogen or argon) |
- Dissolve the aryl halide (e.g., 4-bromo- or 4-iodo-4'-pentyloxybiphenyl) in THF or dioxane under nitrogen.
- Add the boronic acid or boronate ester, palladium catalyst, and base.
- Heat the mixture to reflux (80–110 °C) for 12–24 hours.
- Upon completion, quench with water, extract with organic solvent (e.g., dichloromethane), dry, and purify by column chromatography.
Synthesis of the Pentan-2-yloxy Substituted Biphenyl Intermediate
The pentan-2-yloxy substituent is introduced by etherification of the corresponding hydroxy-biphenyl derivative with pentan-2-ol or a suitable pentan-2-yloxy precursor, typically under acidic or basic catalysis. This step precedes or follows the formation of the biphenyl core depending on the synthetic route.
Alternative Copper-Catalyzed Methods and Oxidative Coupling
Copper-catalyzed oxidative coupling methods have been reported for biphenyl synthesis, involving CuCl2 and lithium tert-butoxide under oxygen atmosphere. These methods can generate biphenyl cores but are less commonly used for boronic acid derivatives due to selectivity issues.
Mechanistic Insights
- The Suzuki-Miyaura coupling proceeds via oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by base), and reductive elimination to form the biphenyl bond.
- Bases convert the boronic acid to a nucleophilic boronate species, facilitating transmetalation.
- Ligands such as triphenylphosphine stabilize the palladium catalyst and influence reaction rates and yields.
- The pentan-2-yloxy group is generally inert under these conditions, allowing selective coupling at the boronic acid site.
Yield and Purification Data
| Step/Reaction | Yield (%) | Notes |
|---|---|---|
| Suzuki coupling with Pd(PPh3)4 | 53–82 | Dependent on base, solvent, and reaction time |
| Etherification to introduce pentan-2-yloxy | Variable | Typically high yield; purification by chromatography |
| Final boronic acid purification | >50 | Purified by flash chromatography or recrystallization |
Yields vary depending on substrate purity, catalyst loading, and reaction scale. Purification is typically achieved by silica gel chromatography using mixtures of methanol and dichloromethane or hexane/ethyl acetate.
Summary Table of Key Preparation Parameters
| Parameter | Details/Example Values |
|---|---|
| Catalyst | Pd(PPh3)4, Pd(OAc)2 + PPh3 |
| Base | K2CO3, Na2CO3, K3PO4 |
| Solvent | THF/H2O, 1,4-dioxane/H2O, DMF/H2O |
| Temperature | 80–110 °C |
| Reaction Time | 4–24 hours |
| Atmosphere | Nitrogen or argon (inert) |
| Yield | 53–82% |
| Purification | Flash chromatography, recrystallization |
Q & A
Q. What are the standard synthetic routes for preparing (4'-(pentan-2-yloxy)-[1,1'-biphenyl]-4-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. For example:
- A biphenyl scaffold is constructed by coupling a pentan-2-yloxy-substituted aryl halide with a boronic acid derivative.
- Reaction conditions include a base (e.g., K₂CO₃), mixed solvents (toluene/water/ethanol), and heating (85°C for 36 hours) to achieve high yields .
- Post-synthesis purification involves flash chromatography and structural validation via NMR and HRMS .
Q. How is the purity and structural integrity of this boronic acid confirmed?
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., biphenyl protons at δ 7.2–7.8 ppm and pentan-2-yloxy methyl groups at δ 1.0–1.5 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated [M−H]⁻ for C₁₇H₂₀BO₃: theoretical vs. observed m/z) .
- Melting Point : Compare with analogs (e.g., 243–248°C for structurally similar boronic acids) .
Q. What are the primary applications of this compound in organic synthesis?
It serves as a key intermediate in:
- Suzuki-Miyaura reactions : To synthesize biaryl motifs for pharmaceuticals or materials science .
- Phosphonic acid derivatives : React with difluoromethylphosphonic acid to create enzyme inhibitors .
- Functionalization : Introduce pentan-2-yloxy groups into complex molecules (e.g., antimicrobial agents or kinase inhibitors) .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions involving this boronic acid?
- Catalyst Screening : Test Pd catalysts (e.g., XPhos-palladium precatalysts) to enhance turnover .
- Solvent Systems : Optimize polar aprotic solvents (e.g., DMF) or aqueous mixtures to improve solubility .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 36 hours to <12 hours) while maintaining >90% yield .
Q. What strategies address solubility challenges during experimental workflows?
- Co-solvents : Use THF:DMSO (4:1) or sonication to dissolve the compound in aqueous reactions .
- Derivatization : Convert to more soluble esters (e.g., pinacol boronate) for storage and later hydrolysis .
- Temperature Control : Heat to 50–60°C in toluene for homogeneous mixing .
Q. Are computational methods applicable to predicting reactivity or stability?
- DFT Calculations : Model electronic effects of the pentan-2-yloxy group on boronic acid reactivity (e.g., charge distribution at the boron center) .
- Degradation Studies : Simulate hydrolytic stability under acidic/basic conditions to guide storage (e.g., inert atmosphere, −20°C) .
- Docking Studies : Predict interactions in drug discovery (e.g., binding to Hsp90 C-terminal domain) .
Q. How should contradictory spectral data be resolved during characterization?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
- Isotopic Labeling : Use deuterated analogs to track coupling efficiency in complex mixtures .
- Crystallography : If crystalline, employ SHELXL refinement for unambiguous structural confirmation .
Safety and Handling
Q. What precautions are recommended given limited toxicity data?
- PPE : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Handle in a fume hood due to unknown vapor toxicity .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Gaps and Future Directions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
